molecular formula C18H16N6O4 B2577706 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396767-45-5

2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2577706
CAS No.: 1396767-45-5
M. Wt: 380.364
InChI Key: OVIPDASHIUCATO-UHFFFAOYSA-N
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Description

This compound features a benzodioxole ring fused to a carboxamide group, linked via a phenyl moiety to a tetrazole ring substituted with an N,N-dimethyl carboxamide. The N,N-dimethyl group may influence pharmacokinetics by modulating metabolic pathways such as demethylation .

Properties

IUPAC Name

2-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c1-23(2)18(26)16-20-22-24(21-16)13-6-4-12(5-7-13)19-17(25)11-3-8-14-15(9-11)28-10-27-14/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIPDASHIUCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant due to its known pharmacological properties, while the tetrazole ring is associated with various biological activities.

Structural Formula

C18H18N4O4\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, benzodioxole derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives with bulky hydrophobic groups showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL .

Antiparasitic Activity

The compound's structural analogs have also been tested for antiparasitic effects. For example, certain benzodioxole derivatives exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that specific derivatives could inhibit growth by over 50% at concentrations as low as 25 μg/mL .

Anticancer Potential

The anticancer properties of compounds containing the tetrazole ring are being actively investigated. A recent study highlighted that tetrazole derivatives could induce apoptosis in various cancer cell lines, suggesting that the compound may have similar potential . The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

Immunomodulatory Effects

Preliminary findings suggest that this compound may influence immune responses. In a study involving mouse splenocytes, certain derivatives were able to enhance immune cell viability in the presence of programmed death-ligand 1 (PD-L1), indicating potential applications in cancer immunotherapy .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntibacterialMIC: 12.5–25 μg/mL against MRSA
Antiparasitic>50% inhibition at 25 μg/mL
AnticancerInduces apoptosis
ImmunomodulatoryEnhances immune cell viability

Table 2: Comparison with Similar Compounds

Compound Activity Reference
Benzodioxole derivative AStrong antibacterial
Tetrazole derivative BApoptosis induction
N-benzenesulfonylbenzotriazoleAnti-trypanosomal

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, various derivatives of benzodioxole were tested for their antibacterial efficacy against clinical strains of Staphylococcus aureus. The results indicated that compounds with larger substituents exhibited enhanced activity compared to smaller analogs, reinforcing the importance of molecular structure in determining biological outcomes.

Case Study 2: Antiparasitic Efficacy on Trypanosoma cruzi

A series of experiments evaluated the antiparasitic effects of benzodioxole derivatives on Trypanosoma cruzi. The study found that certain compounds significantly reduced parasite viability in vitro, suggesting their potential as therapeutic agents for Chagas disease.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown effective antibacterial activity against Staphylococcus aureus, with MIC values ranging from 12.5 to 25 μg/mL .

Antiparasitic Activity

The compound's structural analogs have been tested for their efficacy against parasites:

  • Trypanosoma cruzi : Certain derivatives demonstrated over 50% inhibition of growth at concentrations as low as 25 μg/mL in vitro studies . This suggests potential therapeutic applications for treating Chagas disease.

Anticancer Potential

The anticancer properties of tetrazole-containing compounds are under investigation:

  • Apoptosis Induction : Recent studies indicate that these compounds can induce apoptosis in various cancer cell lines, possibly through modulation of signaling pathways related to cell proliferation and survival .

Immunomodulatory Effects

Preliminary findings suggest that the compound may enhance immune responses:

  • In studies involving mouse splenocytes, certain derivatives increased immune cell viability in the presence of programmed death-ligand 1 (PD-L1), indicating potential applications in cancer immunotherapy .

Summary of Biological Activities

Activity TypeEffectReference
AntibacterialMIC: 12.5–25 μg/mL against MRSA
Antiparasitic>50% inhibition at 25 μg/mL
AnticancerInduces apoptosis
ImmunomodulatoryEnhances immune cell viability

Case Study 1: Antibacterial Activity Assessment

In controlled laboratory settings, various benzodioxole derivatives were tested for antibacterial efficacy against clinical strains of Staphylococcus aureus. Results indicated that compounds with larger substituents exhibited enhanced activity compared to smaller analogs. This reinforces the importance of molecular structure in determining biological outcomes.

Case Study 2: Antiparasitic Efficacy on Trypanosoma cruzi

A series of experiments evaluated the antiparasitic effects of benzodioxole derivatives on Trypanosoma cruzi. The study found that certain compounds significantly reduced parasite viability in vitro, suggesting their potential as therapeutic agents for Chagas disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variations

N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)

  • Structure : Lacks the tetrazole ring; benzodioxole carboxamide directly linked to phenyl.
  • Synthesis : Prepared via oxidative coupling of benzodioxole-5-carbaldehyde and aniline (75% yield) .

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide (35)

  • Structure : Replaces tetrazole with a thiazole ring; includes cyclopropane and trifluoromethoxy groups.
  • Activity : Thiazole derivatives often exhibit antimicrobial or anticancer properties, but specific data for this compound are unavailable .
  • Metabolic Stability : Trifluoromethoxy groups may enhance resistance to oxidative metabolism compared to the target compound’s N,N-dimethyl group .

Benzimidazole Carboxamides (e.g., –6)

  • Structure : Benzimidazole core instead of tetrazole; methoxy substituents on phenyl rings.
  • Synthesis : One-pot reductive cyclization using sodium dithionite (high yields, ~80–90%) .
Physicochemical Properties
Property Target Compound Benzo[d]thiazole Analogues Benzimidazoles
LogP (Predicted) Moderate (benzodioxole) High (arylthiazole) Moderate (methoxy)
Hydrogen-Bond Acceptors 7 (tetrazole + carboxamide) 5 (thiazole + carboxamide) 6 (benzimidazole)
Solubility Higher (tetrazole) Lower (thiazole) Moderate

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